molecular formula C10H15NO3S B2874993 2-Methoxy-2-phenylpropane-1-sulfonamide CAS No. 1864014-85-6

2-Methoxy-2-phenylpropane-1-sulfonamide

Cat. No. B2874993
CAS RN: 1864014-85-6
M. Wt: 229.29
InChI Key: SZRSVXOYNQQERD-UHFFFAOYSA-N
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Description

2-Methoxy-2-phenylpropane-1-sulfonamide is a chemical compound with the molecular formula C10H15NO3S and a molecular weight of 229.3 . It is a type of organo-sulphur compound .


Molecular Structure Analysis

The molecular structure of 2-Methoxy-2-phenylpropane-1-sulfonamide consists of a sulfonamide group (-SO2NH2) attached to a methoxyphenylpropane moiety .


Physical And Chemical Properties Analysis

2-Methoxy-2-phenylpropane-1-sulfonamide is a powder at room temperature . Additional physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources .

Scientific Research Applications

Antitumor Applications

Sulfonamide compounds have been extensively evaluated for their antitumor properties. A study by Owa et al. (2002) highlighted the cell cycle inhibitory effects of sulfonamide libraries in antitumor screens. Two specific compounds, N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide (E7010) and N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide (E7070), demonstrated potent cell cycle inhibition and have advanced to clinical trials. Their mechanism of action includes disrupting tubulin polymerization and inducing cell cycle arrest at various phases across different cancer cell lines. This study underscores the potential of sulfonamides in developing new anticancer agents by elucidating gene expression changes and pharmacophore structures relevant to antitumor activity Owa et al., 2002.

Polymer Science

In polymer science, sulfonamides play a crucial role in the development of new materials. For instance, Guo et al. (2000) investigated the electrochemical production of poly(2-methoxyaniline-5-sulfonic acid) (PMAS), showcasing how the applied potential and flow rate affect the molecular weight and distribution. The study emphasizes the potential of sulfonamide-based polymers in various applications due to their electrical conductivity properties Guo et al., 2000.

Environmental Science

The environmental behavior of sulfonamides, including their interaction with organic materials and potential as antimicrobials, has been a subject of research. Kahle and Stamm (2007) delved into the sorption of sulfathiazole, a sulfonamide, to different organic materials, highlighting the compound's environmental persistence and the factors affecting its behavior. This study contributes to understanding the environmental fate of sulfonamides, which is crucial for assessing their ecological impact Kahle & Stamm, 2007.

Analytical Chemistry

In analytical chemistry, sulfonamides have been used as subjects in developing detection methods for residues in food products. A study by Premarathne et al. (2017) established a high-performance liquid chromatography method to detect sulfonamide residues in chicken meat and eggs. This work is vital for ensuring food safety and compliance with regulatory standards regarding antibiotic use in agriculture Premarathne et al., 2017.

Mechanism of Action

While the specific mechanism of action for 2-Methoxy-2-phenylpropane-1-sulfonamide is not provided, sulfonamides in general act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria .

Safety and Hazards

The safety information available indicates that 2-Methoxy-2-phenylpropane-1-sulfonamide may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-methoxy-2-phenylpropane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3S/c1-10(14-2,8-15(11,12)13)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZRSVXOYNQQERD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)N)(C1=CC=CC=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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